
5-Ethyl-4-propylisoxazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-propylisoxazol-3-ol is a five-membered heterocyclic compound containing an isoxazole ring. Isoxazoles are commonly found in various commercially available drugs and have significant importance in drug discovery . This compound’s structure consists of an isoxazole ring with an ethyl group at position 5 and a propyl group at position 4.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of isoxazoles. Here are a few methods relevant to 5-Ethyl-4-propylisoxazol-3-ol:
-
Cycloisomerization of α,β-acetylenic oximes
- AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes provides substituted isoxazoles in good yields. This methodology allows for selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles .
-
Oxidation of Propargylamines
-
Copper-Catalyzed Cycloadditions
- Copper(I) acetylides react with nitrile oxides to provide 3,4-disubstituted isoxazoles. The process exhibits wide scope and reliability .
Industrial Production:
Information on industrial-scale production methods for this specific compound is limited. research continues to explore eco-friendly synthetic strategies .
Chemical Reactions Analysis
5-Ethyl-4-propylisoxazol-3-ol can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the isoxazole ring.
Substitution: Substituents can be introduced at positions 3 and 5. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigate its potential as a drug candidate.
Chemical Biology: Study its interactions with biological targets.
Industry: Explore its use in materials science or agrochemicals.
Mechanism of Action
The exact mechanism by which 5-Ethyl-4-propylisoxazol-3-ol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed information on similar compounds is scarce, researchers may compare this compound with other isoxazoles to highlight its uniqueness.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-ethyl-4-propyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H13NO2/c1-3-5-6-7(4-2)11-9-8(6)10/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
DJKJKPQMEROKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(ONC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


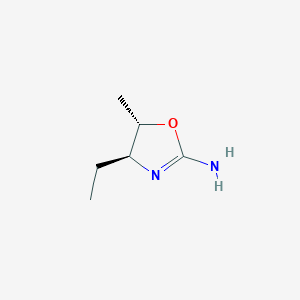
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
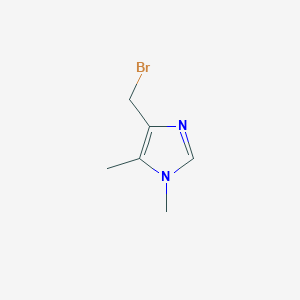
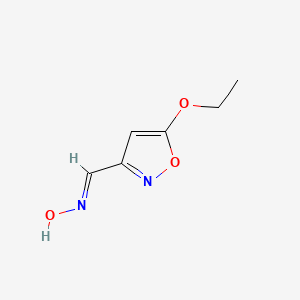
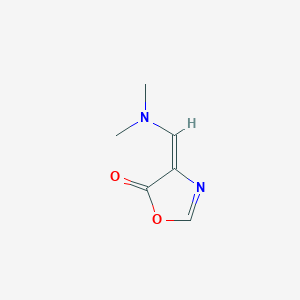
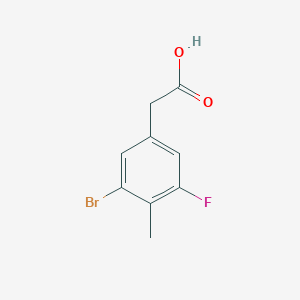

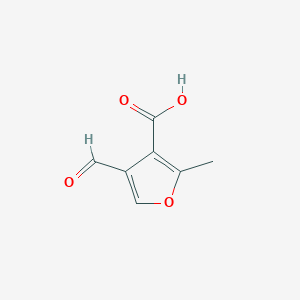
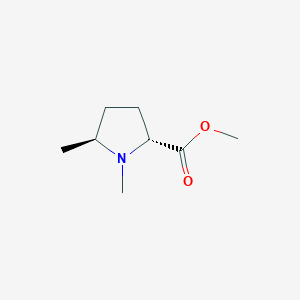
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
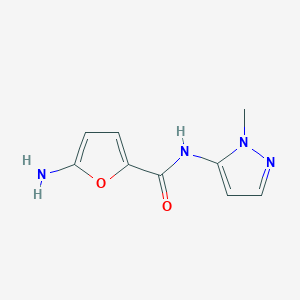
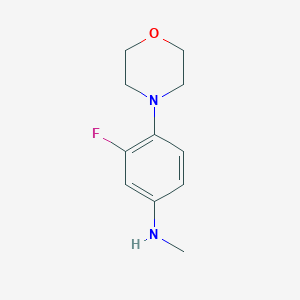
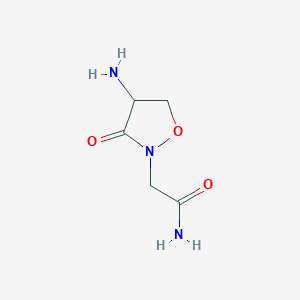
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
